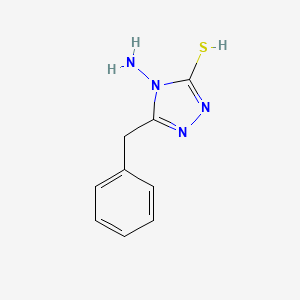

4-amino-5-benzyl-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-benzyl-1,2,4-triazole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c10-13-8(11-12-9(13)14)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNXPJGHKISKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(N2N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=NN=C(N2N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bis 4 Amino 5 Benzyl 4h 1,2,4 Triazol 3 Yl Alkanes

These dimeric structures are synthesized by reacting two equivalents of 4-amino-5-benzyl-1,2,4-triazole-3-thiol with a dihaloalkane in the presence of a base. This results in the formation of two thioether linkages, connecting the triazole rings through an alkane spacer.

A general synthetic scheme for the formation of bis-triazole alkanes is as follows:

Table 2: Synthesis of

| Dihaloalkane | Solvent | Base | Reaction Conditions | Product | Yield (%) |

| 1,2-Dibromoethane | Ethanol (B145695) | NaOH | Reflux, 8h | 1,2-Bis((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)ethane | 65 |

| 1,3-Dibromopropane | DMF | K₂CO₃ | 70°C, 10h | 1,3-Bis((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)propane | 68 |

| 1,4-Dibromobutane | Ethanol | NaH | Reflux, 6h | 1,4-Bis((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)butane | 72 |

Note: The data in this table is representative and based on general methods for the synthesis of bis(triazolyl)alkanes. researchgate.net

Bis 4 Amino 5 Benzyl 4h 1,2,4 Triazol 3 Yl Disulfide

The formation of a disulfide bridge between two molecules of 4-amino-5-benzyl-1,2,4-triazole-3-thiol is typically achieved through oxidation. Various oxidizing agents can be employed for this purpose, such as iodine, hydrogen peroxide, or even atmospheric oxygen under certain conditions.

A general synthetic scheme for the formation of the disulfide is as follows:

The reaction is often carried out in a suitable solvent, and the disulfide product can be isolated by filtration or extraction. The formation of the disulfide is confirmed by the disappearance of the S-H stretching band in the IR spectrum and by mass spectrometry, which will show a molecular ion peak corresponding to the dimer.

Comprehensive Structural Elucidation Through Spectroscopic and Diffraction Techniques

Spectroscopic Characterization Paradigms

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 4-amino-5-benzyl-1,2,4-triazole-3-thiol reveals characteristic absorption bands that confirm its structure.

Key vibrational frequencies observed in the FT-IR spectrum include a band at 3337 cm⁻¹ corresponding to the N-H stretching of the amino group. The presence of a thiol (SH) group is indicated by a peak at 2350 cm⁻¹. The C=N stretching vibration of the triazole ring is observed at 1620 cm⁻¹. Additionally, a series of bands at 1535, 1260, 1050, and 950 cm⁻¹ are characteristic of the N-C=S amide I, II, III, and IV bands, respectively. mdpi.com

Table 1: FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3337 | N-H stretch (amino group) |

| 2350 | S-H stretch (thiol group) |

| 1620 | C=N stretch (triazole ring) |

| 1535 | N-C=S (amide I band) |

| 1260 | N-C=S (amide II band) |

| 1050 | N-C=S (amide III band) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Proton and Carbon Chemical Environments

NMR spectroscopy provides detailed information about the carbon and hydrogen frameworks of a molecule.

In the ¹H-NMR spectrum of this compound, the two protons of the amino (NH₂) group appear as a singlet at 5.01 ppm. The two protons of the benzyl (B1604629) (CH₂) group also present as a singlet at 5.41 ppm. The five aromatic protons of the benzyl ring are observed as a multiplet in the range of 6.72-7.02 ppm. A key signal is the singlet at 13.01 ppm, which is characteristic of the thiol (SH) proton. mdpi.com

The ¹³C-NMR spectrum provides further confirmation of the carbon skeleton. The carbon of the benzyl CH₂ group resonates at 35.41 ppm. The aromatic carbons of the benzyl ring appear at 125.71, 127.91, and 128.31 ppm. The carbons of the triazole ring are found at 145.20 and 156.54 ppm. mdpi.com

Table 2: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 5.01 | Singlet | 2H | NH₂ |

| 5.41 | Singlet | 2H | CH₂ |

| 6.72-7.02 | Multiplet | 5H | Ar-H |

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 35.41 | CH₂ |

| 125.71, 127.91, 128.31 | Aromatic C-H |

| 139.90, 141.54, 142.83 | Aromatic C (quaternary) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can give insights into the structure through analysis of fragmentation patterns. For 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, the predicted monoisotopic mass is 206.06262 Da. uni.lu High-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to this mass.

Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, which can aid in its identification in complex mixtures when coupled with ion mobility-mass spectrometry.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 207.06990 |

| [M+Na]⁺ | 229.05184 |

| [M-H]⁻ | 205.05534 |

| [M+NH₄]⁺ | 224.09644 |

Crystallographic Analysis of this compound Derivatives

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 1,2,4-triazoles, this technique confirms the planarity of the triazole ring and the stereochemical orientation of the substituent groups. For instance, in related structures, the bond lengths and angles within the triazole ring are consistent with its aromatic character.

Analysis of Crystal Packing and Intermolecular Interactions, Including Hydrogen Bonding Networks

The crystal packing of 1,2,4-triazole (B32235) derivatives is largely governed by intermolecular interactions, particularly hydrogen bonding. The presence of the amino (-NH₂) and thiol (-SH) groups in this compound makes it an excellent candidate for forming extensive hydrogen bond networks.

Mechanistic Investigations of Biological Activities and Elucidation of Structure Activity Relationships

General Principles of 1,2,4-Triazole-Mediated Biological Interactions

The 1,2,4-triazole (B32235) nucleus is a key pharmacophore found in a wide array of therapeutic agents, recognized for a broad spectrum of biological activities. researchgate.netnih.gov These activities stem from the ability of the triazole ring and its substituents to engage in various non-covalent interactions with biological targets. researchgate.net Derivatives of 1,2,4-triazole are known to exhibit a diverse range of pharmacological effects, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.netnih.gov

The subject of this article, 4-amino-5-benzyl-1,2,4-triazole-3-thiol, exists in a tautomeric equilibrium with its thione form, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thione. nih.govnih.gov This tautomerism is a crucial aspect of its chemical behavior and biological activity, particularly influencing its ability to act as a metal chelator, which is a key mechanism in the inhibition of certain enzymes. nih.gov

Antimicrobial and Antifungal Activity: Mechanistic Insights and Structural Determinants

Derivatives of the 4-amino-1,2,4-triazole-3-thiol (B7722964) scaffold have demonstrated significant potential as antimicrobial and antifungal agents. researchgate.netresearchgate.net

Exploration of Molecular Mechanisms of Action

The antimicrobial action of 1,2,4-triazole derivatives is often multifactorial, involving interference with essential cellular processes in microorganisms. A primary mechanism for the antifungal activity of many triazole-based drugs is the inhibition of cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.

In bacteria, 1,2,4-triazole derivatives have been shown to target various enzymes essential for survival. These include DNA gyrase, an enzyme crucial for DNA replication, and dihydrofolate reductase, which is involved in the synthesis of nucleic acids. mdpi.com Some Schiff base derivatives of the 4-amino-1,2,4-triazole-3-thiol core have been investigated for their ability to inhibit enzymes like D-alanyl-D-alanine ligase, which is involved in bacterial cell wall synthesis. mdpi.com

Elucidation of Structural Requirements for Modulating Antimicrobial Spectrum

Structure-activity relationship (SAR) studies on 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives have provided valuable insights into the structural features that govern their antimicrobial potency and spectrum. The nature of the substituent at the C-5 position of the triazole ring plays a significant role in determining the biological activity.

For instance, in a series of Schiff bases derived from 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, compounds with a 4-hydroxy or 4-nitro substituent on the phenyl ring of the Schiff base exhibited notable antimicrobial activity. researchgate.net Similarly, for derivatives of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, a 4-methoxyphenyl (B3050149) moiety in the Schiff base resulted in the highest activity against Candida albicans. mdpi.com The synthesis of Schiff bases from this compound has also been reported, with derivatives showing activity against various vegetable pathogens. researchgate.netmdpi.com These findings underscore the importance of the electronic and steric properties of the substituents in modulating the antimicrobial and antifungal effects.

Role of the Thiol Group in Mediating Antimicrobial Potency

The thiol/thione group at the C-3 position is a critical determinant of the biological activity of this class of compounds. nih.govresearchgate.net The ability of the thione/thiol tautomers to engage in hydrogen bonding and, more importantly, to chelate metal ions is central to their mechanism of action, particularly in enzyme inhibition. nih.gov The sulfur atom can act as a potent zinc-binding group, which is crucial for the inhibition of metalloenzymes. nih.gov In studies on mercaptotriazole derivatives, the presence of the sulfur-containing heterocycle was highlighted for its valuable applications in discovering new antimicrobial agents. researchgate.net

Enzyme Inhibition Studies and Target Identification

The 4-amino-1,2,4-triazole-3-thiol scaffold has been identified as a promising starting point for the design of enzyme inhibitors, particularly those targeting bacterial resistance mechanisms. nih.gov

Inhibition of Metallo-β-Lactamases (NDM-1, VIM-2) and Related Resistance Mechanisms

The emergence of bacteria producing metallo-β-lactamases (MBLs), such as New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase 2 (VIM-2), poses a significant threat to the efficacy of β-lactam antibiotics. nih.govnih.gov These enzymes utilize zinc ions in their active site to hydrolyze and inactivate a broad range of β-lactam drugs.

The 4-amino-1,2,4-triazole-3-thione scaffold has been investigated for its potential to inhibit these MBLs. nih.govnih.gov The thione/thiol group can establish crucial interactions with the zinc ions in the active site of these enzymes, leading to their inhibition. In a study focused on this scaffold, several derivatives were synthesized and tested against class B1 MBLs, including VIM-1. nih.gov The results indicated that this chemical moiety is a valid starting point for developing broad-spectrum β-lactamase inhibitors.

Below is a table summarizing the inhibitory activity of some 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against MBLs, which helps to contextualize the potential of the benzyl (B1604629) derivative.

| Compound | Substituent at C-5 | Target Enzyme | Inhibitory Activity (Ki or IC50 in µM) | Reference |

|---|---|---|---|---|

| CP 35 | Trifluoromethyl | NDM-1 | > 100 | nih.gov |

| CP 35 | Trifluoromethyl | VIM-2 | > 100 | nih.gov |

| Compound from study | Aryl group | VIM-1 | Micromolar inhibition | nih.gov |

| Compound from study | Aryl group | IMP-1 | Micromolar inhibition | nih.gov |

Investigation of Inhibition Profiles Against Diverse Enzyme Targets (e.g., Dopamine-β-hydroxylase, TNF-α Converting Enzyme, ADAMTS-5, Urease)

The 4-amino-1,2,4-triazole-3-thiol scaffold is a recognized pharmacophore for enzyme inhibition, largely due to its specific functional groups. The thione/thiol tautomerism and the presence of nitrogen and sulfur atoms allow for potent interactions with enzyme active sites, particularly in metalloenzymes.

Urease: Derivatives of 1,2,4-triazole-3-thiol are widely investigated as urease inhibitors. nih.gov Urease, a nickel-containing enzyme, is a target for treating infections by ureolytic bacteria like Helicobacter pylori. The inhibitory mechanism of triazole-thiols is often attributed to the interaction of the sulfur atom with the nickel ions in the enzyme's active site, disrupting its catalytic function. researchgate.net Fused heterocyclic systems, such as researchgate.netnih.govresearchgate.nettriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazoles, which are synthesized from 4-amino-1,2,4-triazole-3-thiol precursors, have demonstrated outstanding urease inhibition, with some derivatives showing significantly higher potency than the standard inhibitor thiourea. nih.govnih.gov While the this compound scaffold is a key component of these potent inhibitors, specific quantitative data on its direct inhibitory activity against urease is not extensively detailed in the available literature.

ADAMTS-5, TNF-α Converting Enzyme (TACE), and Dopamine-β-hydroxylase: The 1,2,4-triazole scaffold has been explored for its inhibitory potential against a variety of enzymes. ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5) is a key enzyme in cartilage degradation in osteoarthritis, making its inhibitors valuable therapeutic candidates. Similarly, TACE is involved in the release of the pro-inflammatory cytokine TNF-α. While libraries of related compounds have been screened against these targets, specific inhibition profiles for this compound are not prominently documented.

Mechanisms of Covalent Binding with Specific Protein Targets

The potential for this compound and its derivatives to bind to protein targets can be inferred from its structure. The thiol (-SH) group is a nucleophile and can participate in various interactions, including coordination with metal ions or, under certain conditions, forming covalent bonds.

Anticancer Activity: Cellular Mechanisms and Scaffold Optimization Strategies

The 1,2,4-triazole nucleus is a cornerstone in the design of anticancer agents, with several approved drugs like Letrozole and Anastrozole featuring this scaffold. nih.gov Derivatives are known to act through various mechanisms, including the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest).

Analysis of Apoptosis Induction and Cell Cycle Arrest Pathways

Many novel 1,2,4-triazole derivatives have been shown to exert their anticancer effects by triggering apoptosis and causing cell cycle arrest in cancer cells. For example, certain indolyl 1,2,4-triazole derivatives induce apoptosis and arrest the cell cycle at the G0/G1 or S phase in breast cancer cell lines. nih.gov Other triazole derivatives have been found to induce cell cycle arrest at the G2/M phase. nih.gov The mechanisms often involve the modulation of key regulatory proteins. For instance, some gefitinib-1,2,3-triazole derivatives trigger the mitochondrial apoptosis pathway by upregulating the Bax/Bcl-2 ratio and increasing the cleavage of caspase-3 and PARP1. frontiersin.org

While 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol serves as a precursor for compounds designed with these anticancer properties, detailed investigations into its own ability to induce specific apoptotic or cell cycle arrest pathways have not been specified in the reviewed literature.

Research on Selective Targeting Mechanisms in Cancer Cells

A critical goal in cancer therapy is to selectively target cancer cells while sparing normal cells. The 1,2,4-triazole scaffold provides a versatile platform for developing such selective agents. nih.gov Optimization strategies often involve adding specific substituents to the core triazole ring to enhance binding affinity and selectivity for targets that are overexpressed in cancer cells, such as specific enzymes or receptors. For example, derivatives of the mercapto-1,2,4-triazole scaffold have been evaluated as inhibitors of phospholipid-dependent kinase 1 (PDK1), a target in colorectal cancer. frontiersin.org While derivatives made from 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol are synthesized with the goal of creating new chemotherapeutics, researchgate.net specific research focusing on the selective targeting mechanisms of the parent compound itself is limited.

Anti-inflammatory Activity: Molecular Pathways of Action

The 1,2,4-triazole scaffold is present in numerous compounds designed to have anti-inflammatory effects. crpsonline.comnih.gov The mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), or the modulation of inflammatory signaling molecules. mdpi.com

Modulation of Proinflammatory Cytokine Production (e.g., Interleukin-6, Tumor Necrosis Factor-alpha)

A key anti-inflammatory strategy is to suppress the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Numerous 1,2,4-triazole derivatives have been reported to inhibit these cytokines. nih.gov For instance, a study on 1,2,3-triazole derivatives demonstrated a significant reduction in the serum levels of IL-6 and TNF-α in an animal model of inflammation. biomedpharmajournal.org Fused heterocyclic systems derived from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols have been shown to possess good anti-inflammatory activity. mdpi.com Although 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol is a foundational structure for these agents, direct experimental data quantifying its specific effects on IL-6 and TNF-α production is not detailed in the available scientific literature.

Data Tables

Table 1: Summary of Investigated Biological Activities for the 4-amino-1,2,4-triazole-3-thiol Scaffold

| Biological Activity | Target Class/Mechanism | Role of the Scaffold | Specific Data for this compound |

| Enzyme Inhibition | Metalloenzymes (e.g., Urease) | The thione/thiol group interacts with metal ions (e.g., Ni²⁺) in the active site, leading to inhibition. researchgate.netnih.gov | Primarily used as a precursor for more potent inhibitors; specific IC50 values are not widely reported. researchgate.netcore.ac.uk |

| Anticancer Activity | Apoptosis & Cell Cycle Arrest | The triazole ring is a key pharmacophore in compounds that induce apoptosis (via caspase pathways) and arrest the cell cycle at various phases (G0/G1, S, G2/M). nih.govfrontiersin.orgfrontiersin.org | Serves as a starting material for the synthesis of potential anticancer agents. researchgate.net Direct mechanistic studies are limited. |

| Anti-inflammatory Activity | Cytokine Modulation | Forms the core of derivatives that inhibit pro-inflammatory cytokines such as TNF-α and IL-6. nih.govbiomedpharmajournal.org | Used to synthesize derivatives with anti-inflammatory properties; direct modulation data is not specified. mdpi.comresearchgate.net |

Inhibition of Nuclear Factor-kappa B (NFκB) Activation Pathways

Nuclear Factor-kappa B (NF-κB) is a crucial protein complex that regulates the transcription of DNA, cytokine production, and cell survival. Its activation is a key step in the inflammatory response. The potential of 1,2,4-triazole derivatives to modulate inflammatory pathways has been noted in broader studies of this class of compounds.

However, based on a comprehensive review of publicly available scientific literature, there are currently no specific studies detailing the inhibitory effects of this compound on the NF-κB activation pathways. While the broader class of 1,2,4-triazole-thiones has been investigated for anti-inflammatory properties, with some Schiff base derivatives of 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione showing potent anti-inflammatory activity, the specific mechanism involving NF-κB for the title compound has not been elucidated. nih.gov

Future research is required to determine if this compound or its derivatives can modulate the NF-κB signaling cascade, which would be a significant finding for its potential therapeutic applications in inflammatory diseases.

Assessment of Antioxidant Mechanisms and Inhibition of Lipid Peroxidation

The antioxidant potential of 1,2,4-triazole derivatives is a more extensively studied area. These compounds are recognized for their ability to scavenge free radicals and protect against oxidative stress, a key factor in the pathogenesis of numerous diseases. zsmu.edu.uaresearchgate.net The antioxidant activity is often attributed to the presence of the thiol (-SH) and amino (-NH2) groups on the triazole ring, which can donate hydrogen atoms to neutralize free radicals. nih.gov

Studies on analogues, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, have demonstrated significant free radical scavenging activity. nih.govresearchgate.net For instance, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) showed a higher efficacy compared to 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP), with IC50 values of 1.3 × 10⁻³ M and 2.2 × 10⁻³ M, respectively. nih.gov Similarly, in the ABTS (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate)) assay, the phenyl derivative again proved to be a more potent antioxidant. nih.gov Theoretical studies have supported these experimental findings, indicating that the hydrogen atoms of the NH and NH2 groups are flexible and play a pivotal role in the scavenging mechanism through hydrogen atom transfer. nih.gov

Another related compound, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, also exhibited strong antiradical effects against DPPH, with an activity of 88.89% at a concentration of 1 × 10⁻³ M. zsmu.edu.ua The introduction of different substituents on the core molecule has been shown to modulate this antioxidant activity. zsmu.edu.ua

While direct data on the inhibition of lipid peroxidation by this compound is not explicitly detailed in the reviewed literature, the known antioxidant properties of the 1,2,4-triazole-3-thiol scaffold suggest a potential role in preventing lipid peroxidation, a process initiated by free radicals. researchgate.net

The following table summarizes the antioxidant activity of some 4-amino-1,2,4-triazole-3-thiol derivatives from the literature.

| Compound Name | Assay | IC50 Value (M) | Antiradical Effect (%) | Concentration (M) |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 × 10⁻³ ± 0.2 × 10⁻³ | ||

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2.2 × 10⁻³ ± 0.1 × 10⁻³ | ||

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ | ||

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS | 5.5 × 10⁻⁵ ± 0.2 × 10⁻⁵ | ||

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH | 88.89 | 1 × 10⁻³ | |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH | 53.78 | 1 × 10⁻⁴ |

Computational Chemistry Approaches in 4 Amino 5 Benzyl 1,2,4 Triazole 3 Thiol Research

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-amino-5-benzyl-1,2,4-triazole-3-thiol and related compounds, docking simulations are instrumental in understanding how these ligands interact with the active sites of biological targets, such as enzymes or receptors.

Research on a series of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives has utilized molecular docking to elucidate their binding modes. pnrjournal.com These studies often involve docking the triazole derivatives into the active site of a specific protein to predict the binding affinity, which is typically represented as a docking score, and to visualize the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. For instance, in a study of 1,2,4-triazole (B32235) derivatives as potential inhibitors of metallo-β-lactamases (MBLs), docking studies revealed the critical role of the triazole thiolate in coordinating with the zinc ions within the enzyme's active site. nih.gov

The binding interactions for a representative 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivative, based on general findings for this class of compounds, can be summarized as follows:

| Interacting Residue (Example) | Interaction Type | Distance (Å) |

| HIS244 | Hydrogen Bond | 2.1 |

| HIS263 | Hydrogen Bond | 2.5 |

| PHE264 | Hydrophobic | 3.4 |

| VAL283 | Hydrophobic | 3.7 |

This table is a representative example based on typical interactions observed for triazole derivatives with enzyme active sites and may not represent the exact interactions of this compound.

These simulations are crucial for establishing a preliminary structure-activity relationship (SAR), guiding the design of new derivatives with improved binding affinity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

For 1,2,4-triazole derivatives, MD simulations have been employed to study the stability of the docked poses. nih.govpensoft.net A typical MD simulation runs for a duration of nanoseconds, during which the trajectory of the complex is recorded. Analysis of this trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. A stable RMSD suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the protein, which is a key indicator of binding stability.

In studies of related 1,2,4-triazole inhibitors, MD simulations have confirmed that the ligands remain stably bound in the active site, validating the docking results and providing a more realistic representation of the binding event. pensoft.net

Free Energy Calculations (e.g., MM-PBSA) for Quantitative Binding Affinity Prediction

To obtain a more quantitative prediction of binding affinity, free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are often employed on the trajectories generated from MD simulations. This method calculates the binding free energy by combining the molecular mechanics energies with the polar and nonpolar solvation energies.

The MM-PBSA approach has been successfully applied to the study of 1,2,4-triazole derivatives to rank them based on their predicted binding affinities. pensoft.net The calculated binding free energy (ΔG_bind) provides a more accurate estimation of the ligand's potency compared to docking scores alone. This is because it accounts for the dynamic nature of the interaction and the effects of the solvent. A more negative ΔG_bind value indicates a stronger binding affinity.

An example of the components of a binding free energy calculation for a hypothetical triazole derivative is shown below:

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -25.8 |

| Polar Solvation Energy | 30.5 |

| Nonpolar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG_bind) | -45.6 |

This table is a representative example and does not correspond to experimental data for this compound.

Advanced Ligand Preparation and Force Field Optimization for In Silico Investigations

The accuracy of any computational study heavily relies on the quality of the input structures and the parameters used to describe them. For this compound, this involves careful preparation of the ligand's 3D structure and the selection of an appropriate force field.

Ligand preparation typically includes:

Generating a 3D conformation of the molecule.

Assigning correct protonation states at physiological pH.

Calculating partial atomic charges, which are crucial for accurately modeling electrostatic interactions.

A force field is a set of parameters that defines the potential energy of a system of atoms and molecules. For novel or less-common scaffolds like the 1,2,4-triazole-3-thiol, standard force fields may not have accurate parameters. In such cases, force field optimization might be necessary, which involves quantum mechanical calculations to derive more accurate parameters for bond lengths, angles, and dihedral angles. The choice of a well-parameterized force field is critical for the reliability of MD simulations and free energy calculations.

Virtual Screening Methodologies for Predicting and Optimizing Biological Activity

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net For this compound, virtual screening can be employed in two primary ways:

To identify new biological targets: The compound can be docked against a panel of known protein structures to identify potential off-target effects or new therapeutic applications.

To discover more potent derivatives: A virtual library of compounds with modifications to the this compound scaffold can be created and screened against a specific target.

This approach allows for the rapid evaluation of thousands of potential drug candidates, prioritizing a smaller, more manageable number for synthesis and experimental testing. pensoft.netzsmu.edu.ua The hits from a virtual screen are typically ranked based on their docking scores and predicted binding modes, providing a valuable starting point for lead optimization. researchgate.net

Coordination Chemistry of 4 Amino 5 Benzyl 1,2,4 Triazole 3 Thiol and Its Analogs

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 4-amino-5-substituted-1,2,4-triazole-3-thiol ligands is a well-established area of inorganic chemistry. These compounds are of interest due to the versatile coordination behavior of the triazole ligand, which can bond to metal ions in various ways.

Ligand Properties and Delineation of Coordination Modes (e.g., Bidentate Coordination through Sulfur and Nitrogen)

The 4-amino-5-substituted-1,2,4-triazole-3-thiol ligand is a versatile polydentate ligand. nih.gov It exists in tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. nih.govginekologiaipoloznictwo.com The ligand typically acts as a bidentate chelating agent, coordinating to a central metal ion through two of its donor atoms. The most common coordination mode involves the sulfur atom of the deprotonated thiol group and a nitrogen atom from the exocyclic 4-amino group. nih.govresearchgate.netnih.goveajournals.org This arrangement leads to the formation of a highly stable five-membered chelate ring. nih.govginekologiaipoloznictwo.comresearchgate.net

Potential coordination sites on the ligand molecule include:

The sulfur atom of the thiol/thione group. nih.govginekologiaipoloznictwo.com

The nitrogen atom of the primary amino group. nih.govginekologiaipoloznictwo.com

The nitrogen atoms within the triazole ring system. nih.govginekologiaipoloznictwo.com

Despite the presence of multiple potential donor sites, coordination via the thioamide group (sulfur and amino nitrogen) is favored as it results in a stable chelate structure. ginekologiaipoloznictwo.com Upon complexation, the S-H proton is lost, and the ligand bonds to the metal as an anion.

Preparation of Complexes with Diverse Transition Metal Ions (e.g., Ni(II), Cu(II), Zn(II), Cd(II), Sn(II))

A general and effective method for the synthesis of metal complexes with these triazole ligands involves the direct reaction of the ligand with a suitable metal salt in an alcoholic medium. nih.govginekologiaipoloznictwo.com Typically, an ethanolic solution of the metal salt (e.g., nickel(II) acetate, copper(II) acetate, zinc(II) acetate, cadmium(II) acetate, or tin(II) chloride) is added to an ethanolic solution of the ligand. nih.govnahrainuniv.edu.iq The reaction is usually carried out using a 1:2 metal-to-ligand molar ratio. nih.govginekologiaipoloznictwo.com

The mixture is refluxed for a period of one to three hours, during which the complex precipitates from the solution. nih.govrdd.edu.iq After cooling to room temperature, the solid product is isolated by filtration, washed with a suitable solvent like hot methanol (B129727) or ethanol (B145695) to remove any unreacted starting materials, and then dried. nih.govginekologiaipoloznictwo.com This procedure has been successfully used to prepare a series of complexes with divalent metal ions such as Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.govnahrainuniv.edu.iq

Structural Analysis of Metal Complexes

The structures of the synthesized complexes are elucidated using a combination of spectroscopic techniques and analytical methods. These studies provide crucial information about the ligand's coordination mode and the resulting geometry of the metal center.

Spectroscopic and Elemental Characterization of Formed Complexes

The formation and composition of the complexes are confirmed through various analytical and spectroscopic methods.

Elemental Analysis: The elemental composition (C, H, N, S) of the complexes is determined to confirm the metal-to-ligand stoichiometry, which is typically found to be 1:2. semanticscholar.orgdergipark.org.tr

Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a key tool for determining the coordination sites. In the spectrum of the free ligand, characteristic bands for ν(N-H) of the amino group, ν(S-H) of the thiol form, and the thioamide bands are observed. ginekologiaipoloznictwo.com Upon complexation, the ν(S-H) band disappears, indicating deprotonation and coordination through the sulfur atom. ginekologiaipoloznictwo.com The ν(N-H) bands often shift, which, along with the appearance of new bands at lower frequencies corresponding to ν(M-S) and ν(M-N) vibrations, confirms the bidentate coordination through the sulfur and amino nitrogen atoms. researchgate.neteajournals.org The ν(C=N) band of the triazole ring may also shift to a lower wavenumber upon coordination. ginekologiaipoloznictwo.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra, typically recorded in DMSO-d₆, provide further evidence of complexation. nih.govresearchgate.net In the ¹H NMR spectrum of the free ligand, signals for the amino (NH₂), thiol (SH), and aromatic protons are present. ginekologiaipoloznictwo.comnih.gov The disappearance of the SH proton signal upon complexation confirms its deprotonation and involvement in bonding. ginekologiaipoloznictwo.com Chemical shifts of the amino and aromatic protons are also altered, reflecting the change in the electronic environment upon coordination to the metal ion. nih.govginekologiaipoloznictwo.com

UV-Visible Spectroscopy and Magnetic Susceptibility: These techniques provide information about the electronic structure and geometry of the complexes. The d-d electronic transitions observed in the UV-Vis spectra, along with magnetic moment measurements, help in proposing the coordination environment around the metal ion (e.g., tetrahedral, square planar, or octahedral). nih.govresearchgate.netresearchgate.net

The table below summarizes typical spectroscopic data for complexes of a 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, an analog of the benzyl (B1604629) compound.

| Complex | Molar Cond. (Ω⁻¹cm²mol⁻¹) | µeff (B.M.) | Electronic Spectra λmax (nm) |

| [Ni(L)₂] | 10.55 | 3.22 | 450, 630 |

| [Cu(L)₂] | 12.45 | 1.89 | 480, 600 |

| [Zn(L)₂] | 8.34 | Diamagnetic | 340 |

| [Cd(L)₂] | 9.77 | Diamagnetic | 355 |

| [Sn(L)₂] | 11.20 | Diamagnetic | 360 |

| Data derived from studies on 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.gov |

Determination and Proposition of Coordination Geometries (e.g., Tetrahedral, Square Planar)

Based on the combined results from elemental analysis, spectroscopic studies, and magnetic susceptibility measurements, coordination geometries for the metal complexes have been proposed.

For the complexes of the analogous ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a general formula of [M(L)₂] is established, where L is the deprotonated ligand. nih.gov

The Cu(II) complex is suggested to have a square planar geometry. nih.govresearchgate.netnih.gov

The Ni(II), Zn(II), Cd(II), and Sn(II) complexes are proposed to adopt a tetrahedral geometry. nih.govresearchgate.netnih.gov

In other related triazole systems, different geometries have also been observed. For instance, some Co(II), Ni(II), and Cu(II) complexes with Schiff bases derived from 1,2,4-triazoles have been found to be octahedral, while others are tetrahedral or square planar. ekb.eg The final geometry is influenced by the specific metal ion, the substituents on the triazole ring, and the reaction conditions.

The table below outlines the proposed geometries for various metal complexes of the pyridyl analog.

| Complex | Proposed Geometry |

| [Ni(L)₂] | Tetrahedral |

| [Cu(L)₂] | Square Planar |

| [Zn(L)₂] | Tetrahedral |

| [Cd(L)₂] | Tetrahedral |

| [Sn(L)₂] | Tetrahedral |

| Data derived from studies on 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.govresearchgate.netnih.gov |

Investigation of Metal Complex Applications in Chemical Sciences

Derivatives of 1,2,4-triazoles and their metal complexes are known for a wide range of biological activities and applications in materials science. zsmu.edu.ua Research has shown that the biological activity of the triazole ligands can be enhanced upon chelation with metal ions.

Complexes of ligands analogous to 4-amino-5-benzyl-1,2,4-triazole-3-thiol have been screened for various biological activities. For example, some complexes have demonstrated significant antimicrobial activity against various strains of bacteria and fungi. eajournals.orgdergipark.org.trresearchgate.net Furthermore, certain transition metal complexes of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been investigated for their cytotoxic effects against cancer cell lines, showing potential as anticancer agents. ginekologiaipoloznictwo.com

In the realm of materials science, a study on the inorganic complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol investigated their use as photostabilizers for polystyrene, indicating potential applications in polymer chemistry. nahrainuniv.edu.iq

Future Research Directions and Unexplored Academic Potential

Strategic Expansion of Derivatization Chemistry for Novel Bioactive Entities

The inherent reactivity of the 4-amino-5-benzyl-1,2,4-triazole-3-thiol core presents a fertile ground for extensive derivatization. Future research should strategically focus on modifying its key functional groups to explore and enhance its therapeutic efficacy. The primary amino group, the thiol group, and even the benzyl (B1604629) moiety offer opportunities for chemical alterations that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

A primary avenue for derivatization involves the synthesis of Schiff bases through the condensation of the 4-amino group with various aldehydes and ketones. nih.govresearchgate.netresearchgate.netmdpi.com This approach has already yielded compounds with notable antimicrobial and anticancer activities. researchgate.net Future strategies should involve the use of a wider and more diverse range of carbonyl compounds, including those with known pharmacophores, to generate novel Schiff bases with potentially enhanced and selective bioactivities.

Furthermore, the thiol group is a key site for S-alkylation and other modifications. The synthesis of S-alkyl derivatives has been shown to be a viable strategy. acs.org The introduction of various alkyl and aryl halides can lead to new thioether derivatives. zsmu.edu.ua Research should focus on introducing functionalized alkyl chains, such as those containing ester, amide, or other heterocyclic moieties, to explore new interactions with biological targets. For instance, the reaction with chloroacetic acid or other halo-acyl halides can introduce a carboxylic acid function, which could serve as a handle for further derivatization or improve water solubility. nih.gov

Another strategic direction is the modification of the benzyl group. While the phenyl ring provides a lipophilic character that can be crucial for membrane permeability, its substitution pattern can be systematically varied to probe structure-activity relationships (SAR). The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the entire molecule, potentially influencing its binding affinity to target proteins.

Finally, the combination of these derivatization strategies, such as creating Schiff bases from S-alkylated derivatives, can lead to the generation of complex and novel molecular architectures with unique biological profiles. zsmu.edu.ua A systematic exploration of these derivatization pathways will be crucial in building a comprehensive library of compounds for biological screening.

Deeper Mechanistic Elucidation of Observed Biological Activities

While preliminary studies have revealed the promising antimicrobial and anticancer potential of this compound derivatives, a deeper understanding of their mechanisms of action at the molecular level is largely uncharted territory. Future research must move beyond initial phenotypic screening to elucidate the precise molecular targets and pathways through which these compounds exert their effects.

For derivatives exhibiting antibacterial activity, it is essential to investigate their impact on key bacterial processes such as cell wall synthesis, protein synthesis, and DNA replication. mdpi.com For example, studies on similar triazole derivatives suggest potential inhibition of enzymes like DNA gyrase. researchgate.net Further investigations could involve enzyme inhibition assays, studies on bacterial cell morphology changes, and analysis of macromolecular synthesis inhibition to pinpoint the specific cellular machinery affected.

In the context of anticancer activity, where some derivatives have shown promise, mechanistic studies should focus on identifying the cellular signaling pathways that are modulated. nih.gov This could involve investigating their effects on cell cycle progression, apoptosis induction, and inhibition of cancer cell migration and invasion. Techniques such as flow cytometry, western blotting for key cell cycle and apoptotic proteins, and cell migration assays will be instrumental. Furthermore, identifying the specific protein targets, such as kinases or other enzymes involved in cancer progression, is a critical next step. rsc.org

The antioxidant properties observed in some triazole derivatives also warrant further mechanistic investigation. mdpi.com Studies should aim to determine whether this activity is due to direct radical scavenging or the modulation of cellular antioxidant enzyme systems.

Synergistic Integration of Computational and Experimental Methodologies for Rational Compound Design

The development of novel derivatives of this compound can be significantly accelerated and made more efficient through the synergistic integration of computational and experimental approaches. mdpi.commdpi.com Rational drug design, guided by in silico modeling, can help in prioritizing the synthesis of compounds with a higher probability of being active, thereby saving time and resources. acs.org

Molecular docking studies have been employed to predict the binding affinities of triazole derivatives to specific protein targets. researchgate.netacs.org Future work should expand on this by using a wider range of validated protein targets relevant to the observed biological activities. For instance, if a derivative shows promise as an antibacterial agent, docking studies against essential bacterial enzymes can provide insights into the binding mode and key interactions. mdpi.com This information can then be used to design new derivatives with improved binding characteristics.

Beyond simple docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interactions, helping to assess the stability of the complex over time. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models based on the chemical structures and biological activities of a series of derivatives. These models can then be used to virtually screen new, unsynthesized compounds.

The real power of this approach lies in the iterative cycle between computational prediction and experimental validation. mdpi.com Computationally designed compounds should be synthesized and their biological activities evaluated. The experimental results can then be used to refine and improve the computational models, leading to a more robust and predictive design strategy. This integrated approach will be crucial for the rational design of second-generation derivatives with enhanced potency and selectivity. mdpi.com

Identification and Validation of Novel Biological Targets and Pathways

A significant area of unexplored potential for this compound and its derivatives lies in the identification and validation of novel biological targets and pathways. While current research has focused on established areas like antimicrobial and anticancer activity, the chemical versatility of this scaffold suggests that it may interact with a broader range of biological molecules.

One promising avenue is the exploration of its potential as an inhibitor of enzymes that are currently underexplored as drug targets. For example, certain 1,2,4-triazole (B32235) derivatives have shown inhibitory activity against 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of leukotrienes and represents a target for anti-inflammatory drugs. acs.orgnih.gov Screening derivatives of this compound against a panel of such novel targets could uncover unexpected therapeutic applications.

Another approach is to use chemoproteomics or other target identification technologies to directly identify the cellular proteins that interact with these compounds. This can lead to the discovery of entirely new mechanisms of action and therapeutic indications. For instance, a bioactive derivative could be immobilized on a solid support and used as bait to pull down its binding partners from cell lysates.

Furthermore, exploring the effect of these compounds on different signaling pathways beyond those typically associated with cancer and infection could be fruitful. For example, investigating their impact on pathways involved in neurodegenerative diseases, metabolic disorders, or autoimmune diseases could open up new therapeutic avenues. nih.gov The broad range of activities already reported for 1,2,4-triazoles, including anticonvulsant and anti-inflammatory effects, supports the rationale for such exploratory studies. nih.govnih.gov

Development of Environmentally Sustainable Synthetic Routes

As the principles of green chemistry become increasingly important in chemical synthesis, the development of environmentally sustainable routes to this compound and its derivatives is a critical future research direction. rsc.org Traditional synthetic methods often rely on harsh reagents, toxic solvents, and energy-intensive processes.

Future research should focus on developing greener synthetic methodologies. This could include the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields for the synthesis of some triazole derivatives. acs.orgacs.org The use of water or other environmentally benign solvents instead of volatile organic compounds is another key aspect of green chemistry that should be explored. rsc.org

Moreover, the use of biocatalysis, employing enzymes to carry out specific synthetic transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Exploring enzymatic routes for the synthesis or derivatization of the triazole core could lead to novel and sustainable manufacturing processes.

By focusing on these green synthetic strategies, the chemical community can ensure that the development of these promising therapeutic agents is not only scientifically sound but also environmentally responsible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for 4-amino-5-benzyl-1,2,4-triazole-3-thiol and its derivatives?

- Methodological Answer : Microwave-assisted synthesis significantly improves reaction efficiency and yield for S-alkyl derivatives. For example, alkylation reactions in methanol or propan-2-ol under microwave irradiation achieve higher yields (~70–85%) compared to conventional heating . Cyclization reactions with carboxylic acids (e.g., benzofuran-2-carboxylic acid) in alcoholic media at 80–100°C yield fused heterocycles like triazolothiadiazoles (55–60% yield) . Hydrazinolysis and nucleophilic addition of phenylisothiocyanate are critical steps for introducing pyrrole/indole fragments .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

- Methodological Answer : A combination of FTIR (to confirm thiol S-H stretch at ~2500 cm⁻¹ and triazole C=N bands at 1500–1600 cm⁻¹), ¹H/¹³C NMR (to identify aromatic protons, SH group disappearance post-alkylation), and elemental analysis (C, H, N content within ±0.4% of theoretical values) is recommended . High-performance liquid chromatography (HPLC) with diode-array detection ensures compound purity (>95%) . For metal complexes, UV-Vis spectroscopy (d-d transitions in 400–600 nm range) and conductivity measurements validate coordination geometry .

Q. What in vitro assays are validated for assessing biological activity?

- Methodological Answer :

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values at 1×10⁻³–10⁻⁴ M concentrations) with UV-Vis monitoring at 517 nm .

- Antimicrobial Activity : Broth microdilution (MIC values against Staphylococcus aureus or Candida albicans) per CLSI guidelines .

- Enzyme Inhibition : Cyclooxygenase-2 (COX-2) or lanosterol 14-α-demethylase inhibition via spectrophotometric assays .

Advanced Research Questions

Q. How do substituents influence structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

- Electron-Withdrawing Groups : Adding 4-fluorobenzylidene reduces DPPH scavenging activity by 15–20% due to decreased electron-donating capacity .

- Heterocyclic Extensions : Incorporating pyrrole or indole fragments enhances kinase inhibition (e.g., anaplastic lymphoma kinase) via π-π stacking and hydrogen bonding in molecular docking .

- Steric Effects : Bulky adamantane substituents improve thermal stability (decomposition >250°C) but may reduce solubility in polar solvents .

Q. What computational strategies predict pharmacological potential and resolve conflicting bioactivity data?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB ligands (e.g., 2XP2 for anaplastic lymphoma kinase) to calculate binding energies (ΔG ≤ −8 kcal/mol indicates strong affinity) .

- Quantum Chemical Calculations : Density functional theory (DFT/B3LYP/6-311++G(d,p)) predicts frontier molecular orbitals (HOMO-LUMO gap <4 eV correlates with reactivity) and nonlinear optical properties .

- Data Contradictions : Cross-validate bioassays (e.g., MIC vs. time-kill curves for antimicrobials) and adjust for solvent polarity effects (e.g., DMSO vs. aqueous media) .

Q. How can coordination chemistry expand applications of this compound?

- Methodological Answer :

- Metal Complex Synthesis : React with Ni(II), Cu(II), or Cd(II) salts in ethanol/water (1:1) to form octahedral or square-planar complexes. Characterize via magnetic susceptibility (μeff ~1.7–2.2 BM for Cu(II)) and cyclic voltammetry (E₁/2 for redox-active metals) .

- Functional Materials : Luminescent Cd(II) coordination polymers (emission at 450–500 nm) for sensor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.